N-(5-chloro-2-ethylphenyl)butanamide
Description
N-(5-chloro-2-ethylphenyl)butanamide is an organic compound characterized by a butanamide backbone substituted with a 5-chloro-2-ethylphenyl group. Its molecular formula is C₁₃H₁₇ClNO, with a molecular weight of 237.73 g/mol.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(5-chloro-2-ethylphenyl)butanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-5-12(15)14-11-8-10(13)7-6-9(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
VSHHDNCXBHVINE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-ethylphenyl)butanamide typically involves the reaction of 5-chloro-2-ethylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-ethylbenzoic acid.
Reduction: Formation of N-(5-chloro-2-ethylphenyl)butylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-ethylphenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-ethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide (CAS 40946-52-9)
- Molecular Formula: C₁₃H₁₅ClF₃NO
- Key Features : Replaces the ethyl group with a trifluoromethyl (-CF₃) substituent at the 5-position.
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-97-9)
- Molecular Formula : C₁₀H₉ClN₂O
- Key Features: Shorter acetamide backbone with a cyano (-CN) group instead of the butanamide chain.
- Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates .
Backbone and Functional Group Modifications
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS 1020056-51-2)
- Molecular Formula : C₁₆H₁₄Cl₃FN₂O₂
- Key Features: Incorporates a phenoxy group and fluorine substituent.
- Impact: The amino (-NH₂) and fluorine groups introduce hydrogen-bonding capacity, which may enhance target affinity in therapeutic contexts (e.g., enzyme inhibition). The dichlorophenoxy moiety could confer herbicidal activity, as seen in related agrochemicals .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Key Features : A complex derivative with pyridinyl and pyrimidinyl groups, patented as a human CTPS1 inhibitor for proliferative diseases.
- Impact: The addition of heterocyclic rings expands binding interactions, highlighting the versatility of butanamide scaffolds in drug design.
Table 1: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Sulfonamide Analogs : Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibit anti-malarial and anti-convulsant activities, suggesting that chloro-substituted aromatic amides/sulfonamides are pharmacologically versatile. The methoxy group in these analogs may enhance metabolic stability compared to ethyl substituents .
- Agrochemical Potential: The phenoxy group in N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide aligns with herbicidal motifs, indicating that chloro/ethyl-substituted butanamides could be optimized for crop protection .
- Drug Design : The CTPS1 inhibitor patent underscores the importance of heterocyclic additions to butanamides for targeting proliferative diseases. Structural simplification (e.g., removing pyrimidine rings) might retain activity while improving synthetic accessibility .
Notes and Limitations
- Direct data on this compound are absent in the evidence; comparisons rely on structural analogs.
- Further studies are needed to validate solubility, toxicity, and mechanistic pathways.
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